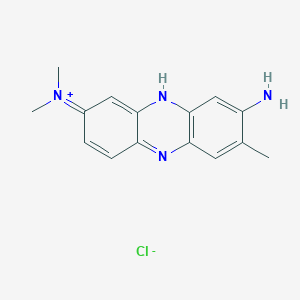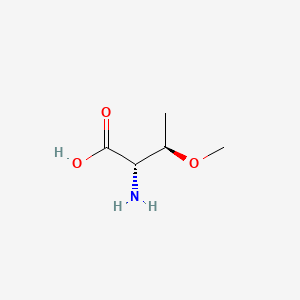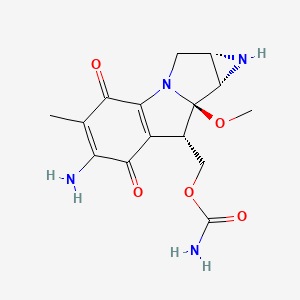
sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is a zwitterionic amino sulfonate buffer. It is structurally similar to 3-morpholinopropane-1-sulfonic acid, with the key difference being the presence of a hydroxyl group on the propane chain . This compound is commonly used in biochemical research due to its buffering capacity within a pH range of 6.5 to 7.9 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate typically involves the reaction of morpholine with epichlorohydrin, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures around 65°C.
Solvent: Aqueous or organic solvents depending on the specific reaction step.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions.
Purification steps: such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The sulfonate group is generally stable and does not undergo reduction under mild conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Ketones or aldehydes.
Substitution products: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is widely used in scientific research due to its buffering capacity and stability. Some applications include:
Biochemistry: Used as a buffer in enzyme assays and protein purification.
Molecular Biology: Employed in DNA and RNA electrophoresis to maintain pH stability.
Medicine: Investigated for its potential in drug formulation and delivery systems.
Industry: Utilized in the formulation of various biochemical reagents and diagnostic kits
Mécanisme D'action
The buffering action of sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is due to its ability to donate and accept protons, thereby maintaining a stable pH in biochemical reactions. The morpholine ring and sulfonate group play crucial roles in this proton exchange process .
Comparaison Avec Des Composés Similaires
3-morpholinopropane-1-sulfonic acid (MOPS): Similar structure but lacks the hydroxyl group on the propane chain.
2-(N-morpholino)ethanesulfonic acid (MES): Contains an ethane chain instead of propane.
N-(2-hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): Contains a piperazine ring instead of morpholine.
Uniqueness: Sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is unique due to the presence of both a morpholine ring and a hydroxyl group on the propane chain, which enhances its buffering capacity and stability over a wider pH range compared to similar compounds .
Propriétés
IUPAC Name |
sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5S.Na/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8;/h7,9H,1-6H2,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFQLUVWDKCYSW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CS(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(CS(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)








